2-[5,7-dioxo-6-(propan-2-yl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl]-N-[(4-methoxyphenyl)methyl]acetamide
CAS No.: 1251576-85-8
Cat. No.: VC11980070
Molecular Formula: C18H20N4O4S
Molecular Weight: 388.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251576-85-8 |
|---|---|
| Molecular Formula | C18H20N4O4S |
| Molecular Weight | 388.4 g/mol |
| IUPAC Name | 2-(5,7-dioxo-6-propan-2-yl-[1,2]thiazolo[4,3-d]pyrimidin-4-yl)-N-[(4-methoxyphenyl)methyl]acetamide |
| Standard InChI | InChI=1S/C18H20N4O4S/c1-11(2)22-17(24)16-14(10-27-20-16)21(18(22)25)9-15(23)19-8-12-4-6-13(26-3)7-5-12/h4-7,10-11H,8-9H2,1-3H3,(H,19,23) |
| Standard InChI Key | BGGJEPLPAGMFQK-UHFFFAOYSA-N |
| SMILES | CC(C)N1C(=O)C2=NSC=C2N(C1=O)CC(=O)NCC3=CC=C(C=C3)OC |
| Canonical SMILES | CC(C)N1C(=O)C2=NSC=C2N(C1=O)CC(=O)NCC3=CC=C(C=C3)OC |
Introduction
Chemical Identification and Structural Features
IUPAC Nomenclature and Structural Elucidation
The systematic IUPAC name, 2-(5,7-dioxo-6-propan-2-yl- thiazolo[4,3-d]pyrimidin-4-yl)-N-[(4-methoxyphenyl)methyl]acetamide, delineates its core structure:
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A thiazolo[4,3-d]pyrimidine scaffold with ketone groups at positions 5 and 7.
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An isopropyl substituent at position 6.
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An acetamide linker at position 4, connected to a 4-methoxybenzyl group.
The stereoelectronic properties of this molecule are influenced by the electron-withdrawing thiazole and pyrimidine rings, balanced by the electron-donating methoxy group. The canonical SMILES string, CC(C)N1C(=O)C2=NSC=C2N(C1=O)CC(=O)NCC3=CC=C(C=C3)OC, provides a linear representation of its topology.
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS No. | 1251576-85-8 | |
| Molecular Formula | ||
| Molecular Weight | 388.4 g/mol | |
| InChIKey | BGGJEPLPAGMFQK-UHFFFAOYSA-N | |
| PubChem CID | 49664665 |
Synthesis and Characterization
Synthetic Pathways
The synthesis of this compound follows multi-step protocols common to thiazolopyrimidine derivatives:
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Condensation: A thiourea precursor reacts with α-bromo ketones to form the thiazole ring.
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Cyclization: Intramolecular dehydration forms the pyrimidine ring, facilitated by acidic or basic conditions.
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Functionalization: The acetamide side chain is introduced via nucleophilic acyl substitution, using 4-methoxybenzylamine as the nucleophile.
Comparative analysis with structurally analogous compounds, such as 2-(5,7-dioxo-2-(piperidin-1-yl)-6-propyl- thiazolo[4,5-d]pyrimidin-4-yl)-N-(4-methylbenzyl)acetamide (PubChem CID: 49673663), reveals that substituents at positions 2 and 6 critically modulate reactivity and yield .
Analytical Characterization
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NMR Spectroscopy: and NMR spectra confirm the presence of the isopropyl group (δ ~1.2 ppm for methyl protons) and the methoxybenzyl moiety (δ ~3.8 ppm for OCH).
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Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 388.4, consistent with the molecular formula.
Physicochemical Properties
Solubility and Stability
The compound’s solubility profile is dominated by polar functional groups (ketones, amide) and hydrophobic regions (isopropyl, methoxybenzyl). It is sparingly soluble in aqueous buffers but dissolves in DMSO or DMF, making it suitable for in vitro assays. Stability studies indicate degradation under strong acidic or basic conditions, necessitating storage at neutral pH and low temperatures.
Table 2: Predicted Physicochemical Parameters
| Parameter | Value | Method |
|---|---|---|
| LogP (Partition Coefficient) | 2.3 ± 0.2 | Computational |
| Hydrogen Bond Donors | 2 | Structural |
| Hydrogen Bond Acceptors | 7 | Structural |
Biological Activities and Mechanisms
Hypothesized Pharmacological Effects
Thiazolopyrimidines are known for diverse bioactivities:
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Anticancer Potential: Analogous compounds inhibit kinases like CDK2 and EGFR, suggesting possible antiproliferative effects .
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Antimicrobial Activity: The thiazole ring may disrupt bacterial cell wall synthesis via penicillin-binding protein inhibition.
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Anti-inflammatory Action: Downregulation of NF-κB signaling has been observed in structurally related molecules .
Structure-Activity Relationships (SAR)
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Position 6 Substituents: Bulky groups (e.g., isopropyl) enhance metabolic stability by shielding reactive sites.
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Position 4 Side Chain: The 4-methoxybenzyl group improves membrane permeability due to its lipophilicity.
Research Applications and Future Directions
Current Applications
This compound is restricted to research use, primarily in:
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Target Identification: Screening against kinase libraries to elucidate binding partners.
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Lead Optimization: Serving as a scaffold for derivatization to improve potency or selectivity.
Knowledge Gaps and Opportunities
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In Vivo Studies: No pharmacokinetic or toxicity data are available, necessitating preclinical trials.
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Crystallographic Analysis: X-ray diffraction studies could resolve binding modes with biological targets.
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